WY-50295

5-lipoxygenase inhibition leukotriene biosynthesis enzymology

WY-50295 is a selective 5-lipoxygenase (5-LO) inhibitor (IC50: 0.055–1.2 μM) with no COX activity, developed via covalent attachment of a quinoline moiety to the naproxen scaffold. Its pure 5-LO selectivity distinguishes it from dual COX/5-LO analogs, making it an essential reference standard for leukotriene biosynthesis studies and SAR analysis. Note: Human albumin binding restricts utility to rodent models; confirm species applicability before ordering.

Molecular Formula C23H19NO3
Molecular Weight 357.4 g/mol
Cat. No. B055240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWY-50295
Molecular FormulaC23H19NO3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
InChIInChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)
InChIKeyQWFAMXAVDCZEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic Acid: Structural Identity and Core Procurement Context


2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid (CAS 123016-15-9; molecular formula C23H19NO3; molecular weight 357.4 g/mol) is a chiral naphthalenepropionic acid derivative characterized by a quinoline moiety linked to the naphthalene core via a methoxy bridge [1]. The compound, whose (S)-enantiomer is designated WY-50295, was developed through a rational medicinal chemistry strategy: covalent attachment of a quinoline group to the naproxen scaffold to convert a cyclooxygenase (CO) inhibitor into a selective 5-lipoxygenase (5-LO) inhibitor [2]. This structural transformation defines the compound's scientific and industrial relevance as a pharmacological tool for investigating leukotriene-mediated pathways and as a reference standard in inflammatory disease research.

Why 2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic Acid Cannot Be Replaced by Naproxen or Other NSAID Scaffolds


Substituting this compound with naproxen, its closest structural analog and progenitor scaffold, fundamentally alters the pharmacological profile from a selective 5-lipoxygenase (5-LO) inhibitor to a cyclooxygenase (CO) inhibitor [1]. The quinoline moiety is not a passive structural appendage but the critical determinant of target engagement: removal of this group eliminates 5-LO inhibitory activity entirely, reverting the molecule to a CO-selective NSAID profile [2]. Similarly, replacement with alternative heterocyclic substituents (e.g., pyridine, benzothiazole) or related quinoline-hybrid 5-LO inhibitors (e.g., WAY-120,739, WAY-121,006) yields compounds with distinct selectivity profiles—some exhibiting dual CO/5-LO inhibition rather than the pure 5-LO selectivity of WY-50295 [2][3]. The evidence below quantifies these differences and establishes the compound's non-interchangeable scientific utility.

Quantitative Comparative Evidence: 2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic Acid vs. Key Comparators


Mechanistic Differentiation: Selective 5-Lipoxygenase Inhibition Versus Cyclooxygenase Activity

The target compound (as WY-50295 tromethamine) is a selective 5-lipoxygenase (5-LO) inhibitor, whereas its parent scaffold naproxen is a cyclooxygenase (CO) inhibitor with no meaningful 5-LO activity. In non-cellular enzyme assays, WY-50295 tromethamine displayed inhibitory activity against soluble 5-LO from guinea pig peritoneal exudate cells (IC50 = 5.7 μM), while showing essentially no activity against 12-lipoxygenase, 15-lipoxygenase, or prostaglandin H synthetase at concentrations up to 500 μM, nor against human phospholipase A2 at concentrations up to 50 μM [1]. This represents a complete functional inversion of the naproxen pharmacophore: the covalent attachment of the quinoline group converts a CO inhibitor into a pure 5-LO inhibitor [2].

5-lipoxygenase inhibition leukotriene biosynthesis enzymology selectivity profiling

Potency Advantage in Cellular 5-LO Inhibition: Direct Comparison with Zileuton and MK-886

In fragmented guinea pig lung, WY-50295 tromethamine inhibited antigen-induced leukotriene release with an IC50 of 0.63 μM, demonstrating 4.6-fold greater potency than zileuton and 5.2-fold greater potency than MK-886, two established selective 5-LO inhibitors [1]. In cellular assays, WY-50295 tromethamine exhibited IC50 values ranging from 0.055 μM in rat peritoneal exudate cells to 0.16 μM in mouse macrophages and 1.2 μM in human peripheral neutrophils [2].

5-lipoxygenase IC50 leukotriene release comparative pharmacology

Superior Efficacy in Antigen-Challenged Tracheal Contractions: Complete vs. Partial Inhibition

WY-50295 tromethamine almost completely inhibited antigen-induced leukotriene-dependent tracheal contractions, whereas high concentrations of zileuton, MK-886, or LY171883 (a LTD4 receptor antagonist) produced only partial inhibition [1]. This partial inhibition by comparators was attributed to 'breakthrough' 5-lipoxygenase activity, as combinations of zileuton plus MK-886 or zileuton plus LY171883 were more effective than either agent alone [1]. The superior efficacy of WY-50295 tromethamine derives from its combined ability to prevent leukotriene biosynthesis (5-LO inhibition) and block LTD4 receptors (pA2 = 6.06) [2].

asthma bronchoconstriction leukotriene antagonism tissue pharmacology

Oral Bioavailability and Extended Duration of Action in Allergic Bronchoconstriction

WY-50295 tromethamine demonstrated oral efficacy in anesthetized guinea pig models: inhibition of ovalbumin-induced bronchoconstriction with an i.v. ED50 of 2.5 mg/kg (5 min pretreatment) and an oral ED50 of 7.3 mg/kg (4 h pretreatment) [1]. Notably, significant activity was retained with an 18 h oral pretreatment, indicating prolonged duration of action [1]. In separate studies, WY-50295 tromethamine inhibited LTD4-induced bronchoconstriction with an i.v. ED50 of 1.3 mg/kg and oral ED50 of 6.6 mg/kg, and antigen-induced bronchoconstriction with peak activity at 4-6 h post-dose, remaining significant through 18 h [2].

oral bioavailability ED50 pharmacokinetics in vivo efficacy duration of action

Species-Specific Albumin Binding: Critical Limitation in Human Whole Blood Assays

WY-50295 tromethamine inhibited rat whole blood leukocyte LTB4 formation (IC50 = 40 μM; oral ED50 = 18 mg/kg) but showed no inhibition in calcium ionophore-stimulated human whole blood at concentrations up to 200 μM [1]. This discrepancy was attributed to high-affinity binding to human albumin, which prevented the compound from reaching effective free concentrations. In contrast, zileuton at 5 μM inhibited LTB4 production by 99% in the presence of these albumins [1]. Rat albumin presented WY-50295T to purified rat neutrophils more effectively than human albumin did to human neutrophils [1].

whole blood assay albumin binding species differences ex vivo pharmacology

Selectivity Distinction Among Quinoline-Hybrid 5-LO Inhibitors: Pure 5-LO vs. Dual CO/5-LO Inhibition

Among quinoline-hybrid compounds derived from NSAID scaffolds, WY-50295 (the naproxen-quinoline hybrid) exhibits pure 5-LO inhibitory selectivity. In contrast, the quinoline-etodolac hybrid WAY-120,739 is a dual inhibitor of 5-LO and CO, showing 91% inhibition of 5-LO and 47% inhibition of CO at 10 μM in rat PMN [1]. Other hybrids, including the quinoline-flurbiprofen hybrid WAY-121,006, quinoline-oxaprozin hybrid WAY-120,460, and quinoline-carprofen hybrid WAY-120,429, were purely 5-LO inhibitors (100%, 96%, and 92% inhibition of 5-LO at 10 μM, respectively) [1]. This class-level distinction highlights WY-50295 as a pure 5-LO reference standard within the quinoline-hybrid family.

dual inhibitors cyclooxygenase structure-activity relationship WAY-120,739

Validated Application Scenarios for 2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic Acid Based on Quantitative Evidence


In Vitro Leukotriene Pathway Studies Requiring Selective 5-LO Inhibition

The compound serves as a validated selective 5-LO inhibitor for in vitro leukotriene biosynthesis studies. In cellular assays, WY-50295 tromethamine demonstrates potent 5-LO inhibition with IC50 values of 0.055 μM (rat peritoneal exudate cells), 0.16 μM (mouse macrophages), and 1.2 μM (human peripheral neutrophils), while showing no effect on prostaglandin generation at concentrations up to 10 μM in rat cells and 1 μM in mouse macrophages [1]. This selectivity profile, confirmed by inactivity against 12-LO, 15-LO, prostaglandin H synthetase (≤500 μM), and phospholipase A2 (≤50 μM), makes the compound suitable for experiments requiring clean interrogation of the 5-LO arm of arachidonic acid metabolism [1].

Rodent Ex Vivo and In Vivo Models of Allergic Inflammation and Asthma

Based on demonstrated oral bioavailability and extended duration of action in rodent models, the compound is appropriate for in vivo pharmacological studies in guinea pigs and rats. WY-50295 tromethamine inhibits antigen-induced bronchoconstriction with an oral ED50 of 7.3 mg/kg in guinea pigs, with activity persisting through 18 h post-dose [1][2]. The compound also inhibits ex vivo LTB4 production in rat blood leukocytes (oral ED50 = 19.6 mg/kg) [1]. However, users must note the documented inactivity in human whole blood assays due to high-affinity human albumin binding, which restricts the compound's applicability to rodent experimental systems only [3].

Comparative Pharmacology of Dual-Mechanism Leukotriene Pathway Modulators

The compound's unique dual mechanism—combining 5-LO inhibition with LTD4 receptor antagonism (pA2 = 6.06)—makes it a valuable reference for comparative pharmacological studies [1]. In isolated guinea pig tracheal tissue, WY-50295 tromethamine achieves near-complete inhibition of antigen-induced contractions, whereas single-mechanism comparators (zileuton, MK-886, LY171883) produce only partial inhibition due to breakthrough leukotriene activity [2]. This functional differentiation supports the compound's use as a benchmark for evaluating novel leukotriene pathway modulators or for investigating the therapeutic implications of dual-target engagement.

Reference Standard for Pure 5-LO Inhibitor Classification in SAR Studies

Within the class of quinoline-NSAID hybrid compounds, WY-50295 represents a pure 5-LO inhibitor reference standard, in contrast to dual CO/5-LO inhibitors like WAY-120,739 (91% 5-LO inhibition, 47% CO inhibition at 10 μM) [1]. This class-level distinction is valuable for structure-activity relationship (SAR) studies aimed at understanding the structural determinants of target selectivity. Researchers developing novel quinoline-containing anti-inflammatory agents can use WY-50295 as a selectivity control to benchmark the purity of 5-LO inhibition in their compound series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for WY-50295

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.